molecular formula C15H26O B8795609 Patchouli alcohol

Patchouli alcohol

Cat. No.: B8795609
M. Wt: 222.37 g/mol
InChI Key: GGHMUJBZYLPWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Patchouli alcohol, also known as patchoulol, is a sesquiterpene alcohol found in the essential oil of the patchouli plant (Pogostemon cablin Benth). This compound is known for its distinctive earthy and woody aroma, making it a valuable ingredient in the fragrance industry. This compound has been used in traditional Chinese medicine for its therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Patchouli alcohol can be synthesized through various methods. One common approach involves the fermentation of metabolic engineering Escherichia coli strains. This method utilizes recombinant bacteria capable of producing patchoulialcohol through high-efficiency fermentation . Another synthetic route involves the use of sesquiterpene synthases, which catalyze the formation of patchoulialcohol from farnesyl diphosphate .

Industrial Production Methods

Industrial production of patchoulialcohol typically involves the extraction of essential oil from the patchouli plant, followed by purification processes to isolate the compound. The essential oil is obtained through steam distillation of the plant material, and patchoulialcohol is then separated using techniques such as fractional distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Patchouli alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

Major products formed from these reactions include patchoulene epoxide, patchoulene, and other sesquiterpene derivatives. These products have diverse applications in the fragrance and pharmaceutical industries .

Comparison with Similar Compounds

Patchouli alcohol is unique among sesquiterpene alcohols due to its distinctive aroma and diverse biological activities. Similar compounds include:

This compound stands out due to its broad range of applications and its significant presence in the fragrance industry.

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol

InChI

InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3

InChI Key

GGHMUJBZYLPWFD-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O

Canonical SMILES

CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol, prepared according to the process described in Example 1, was catalytically hydrogenated in the presence of PtO2, in accordance with the process described by G. Buchi et al, J. Am. Chem. Soc., 83, 927 (1961). The product obtained was in all respects identical to that prepared by the cited authors.
Name
4,8,11,11-Tetramethyltricyclo[5.3.1.03,8 ]undec-9-en-7-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Patchouli alcohol
Reactant of Route 2
Patchouli alcohol
Reactant of Route 3
Patchouli alcohol
Reactant of Route 4
Patchouli alcohol
Reactant of Route 5
Patchouli alcohol
Reactant of Route 6
Patchouli alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.